2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol
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Overview
Description
The compound “2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol” belongs to the class of organic compounds known as phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This allows for versatile structural modifications at various positions via the cyclocondensation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
- Research suggests that this compound exhibits anticancer potential. It may interfere with cancer cell growth, proliferation, or metastasis. Further studies are needed to elucidate its specific mechanisms and potential applications in cancer therapy .
- The compound has demonstrated antimicrobial effects against bacteria, fungi, or other pathogens. Investigating its mode of action and optimizing its structure could lead to novel antimicrobial agents .
- Preclinical studies indicate that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. Understanding its interactions with relevant receptors could pave the way for new pain management strategies .
- Antioxidants play a crucial role in protecting cells from oxidative stress. This compound may act as an antioxidant, potentially benefiting various health conditions .
- Researchers have explored its antiviral effects, particularly against specific viruses. Investigating its interactions with viral proteins or enzymes could lead to novel antiviral drugs .
- The compound has shown inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These enzymes play essential roles in various physiological processes, making them potential therapeutic targets .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Future Directions
The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(4-{7-[(4-methylphenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperazin-1-yl)ethan-1-ol, is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in controlling cell growth and differentiation .
Mode of Action
The compound interacts with USP28 by binding to it reversibly . This interaction directly affects the protein levels of USP28, inhibiting its function . The terminal free amine group of the compound is essential for this inhibition .
Biochemical Pathways
The inhibition of USP28 by the compound affects various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . The compound’s action on USP28 can lead to the inhibition of the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Pharmacokinetics
The compound’s structure–activity relationship has been studied, revealing key descriptors that could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of USP28, leading to the suppression of cell proliferation and the cell cycle at the S phase . This can result in the inhibition of EMT progression in gastric cancer cell lines , potentially leading to anti-cancer effects .
properties
IUPAC Name |
2-[4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-12-2-4-13(5-3-12)18-15-14-16(22-23-21-14)20-17(19-15)25-8-6-24(7-9-25)10-11-26/h2-5,26H,6-11H2,1H3,(H2,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGSNNLXWZYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol |
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